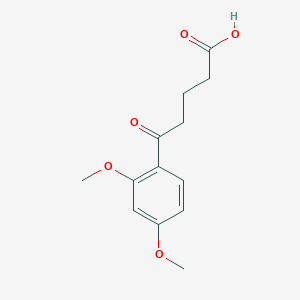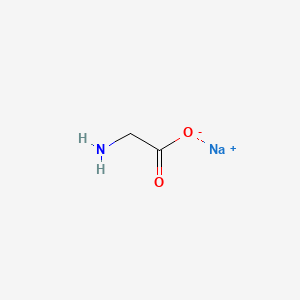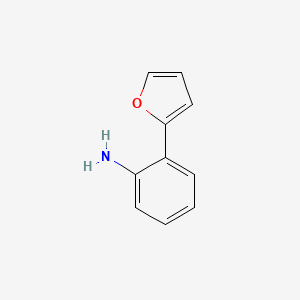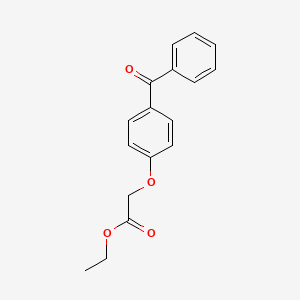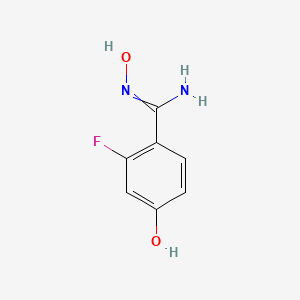
3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One common approach is the 3+2 annulation method, which is an effective route for the direct synthesis of substituted pyrazoles. For instance, a related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized via cyclocondensation of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride in acetic acid medium under reflux conditions . Another method involves the Vilsmeier-Haack formylation, which has been used to synthesize 4-formyl derivatives of N-alkyl-3,5-dimethyl-1H-pyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic methods and X-ray diffraction studies. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined by X-ray diffraction, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . Similarly, the optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated both experimentally and theoretically, showing good agreement with experimental data .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The Vilsmeier-Haack reaction is one such reaction that has been used to introduce formyl groups into the pyrazole ring . Additionally, the reactivity of these compounds can be influenced by substituents on the ring, as seen in the solvatochromic behavior of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, where the extinction coefficients and quantum yield vary with solvent polarity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be characterized by their optical properties, stability, and potential for intermolecular interactions. For instance, the photophysical properties of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were studied, and its emission spectrum was recorded in polar solvent DMSO . The crystal structure of related compounds often shows intermolecular hydrogen bonding and π-π stacking interactions, which contribute to the stability of the crystal structure . The frontier molecular orbital analysis and molecular electrostatic potential maps provide insights into the charge transfer within the molecule and the possible sites for electrophilic and nucleophilic attacks .
Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Chemistry
- The compound “3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde” is an organic compound that can be used as a building block in organic synthesis .
- The methods of application or experimental procedures for this compound would typically involve its use in various organic reactions, although specific procedures would depend on the context of the synthesis .
- As for the results or outcomes, this would again depend on the specific context of the synthesis. The compound could potentially be used to synthesize a wide range of other organic compounds .
-
Scientific Field: Material Science
- Compounds similar to “3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde” have been used in the design and synthesis of two-dimensional materials .
- The methods of application or experimental procedures involve molecular structure design and aggregation process optimization .
- The results or outcomes of these studies have shown that two-dimensional materials have a wide range of applications, including energy conversion and storage, optoelectronics, catalysis, and biomedicine .
-
Scientific Field: Medicinal Chemistry
- A compound similar to “3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde”, known as spirotetramat, has been synthesized and used as a second-generation insecticide .
- The methods of application or experimental procedures involve a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .
- The results or outcomes of these studies have shown that spirotetramat has a good efficacy and safety for crops .
-
Scientific Field: Layered Double Hydroxides
- Layered double hydroxides (LDHs) have found many applications as stable and recyclable heterogeneous catalysts or catalyst supports for a variety of reactions .
- The methods of application or experimental procedures involve the flexible tunability and uniform distribution of metal cations in the brucite-like layers and the facile exchangeability of intercalated anions .
- The results or outcomes of these studies have shown that LDHs—both as directly prepared or after thermal treatment and/or reduction—have found many applications as stable and recyclable heterogeneous catalysts or catalyst supports for a variety of reactions .
-
Scientific Field: Biomedical Applications
- The layer-by-layer (LbL) coating method is based on the alternating deposition of macromolecules .
- The methods of application or experimental procedures involve the functionalization of surfaces with proteins, which play a crucial role in several biological mechanisms .
- The results or outcomes of these studies have shown that LbL coating method allows the functionalization of surfaces with proteins, which play a crucial role in several biological mechanisms .
- Scientific Field: Pyrazole Synthesis
- Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- The methods of application or experimental procedures involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- The results or outcomes of these studies have shown that pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Propiedades
IUPAC Name |
5-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-9(2)11(5-8)12-10(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZHRVTXGPCPLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=NN2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405808 |
Source


|
| Record name | 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
720696-71-9 |
Source


|
| Record name | 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

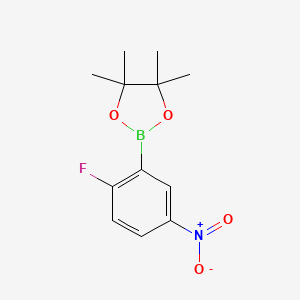
![4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine](/img/structure/B1309293.png)
![3-(2-{[(2-Fluorobenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1309294.png)
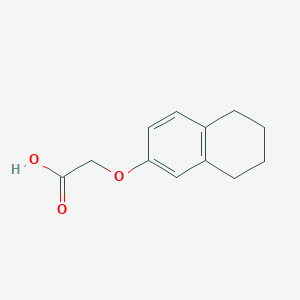

![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)
